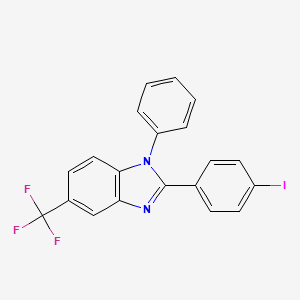
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of an iodine atom on the phenyl ring, a trifluoromethyl group, and a benzimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the iodination of a phenyl ring followed by the introduction of a trifluoromethyl group. The benzimidazole core is then constructed through cyclization reactions. Specific reagents and catalysts, such as [bis(trifluoroacetoxy)iodo]benzene, are often used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride: Known for its use as a tetrazolium salt in biological assays.
2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Used in synthetic chemistry for coupling reactions.
Uniqueness
2-(4-Iodophenyl)-1-phenyl-5-(trifluoromethyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Eigenschaften
| 919794-88-0 | |
Molekularformel |
C20H12F3IN2 |
Molekulargewicht |
464.2 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-1-phenyl-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C20H12F3IN2/c21-20(22,23)14-8-11-18-17(12-14)25-19(13-6-9-15(24)10-7-13)26(18)16-4-2-1-3-5-16/h1-12H |
InChI-Schlüssel |
BSVDNBLHODJNRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(F)(F)F)N=C2C4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylate](/img/structure/B12937972.png)

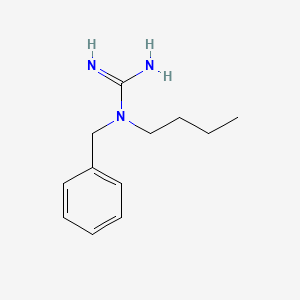
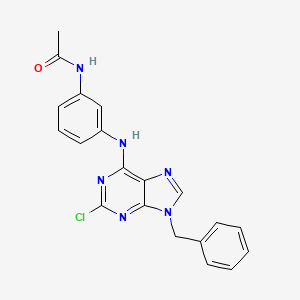
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![2-Chloro-3-methyl-4-((1R,3R,5R)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12938006.png)
![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
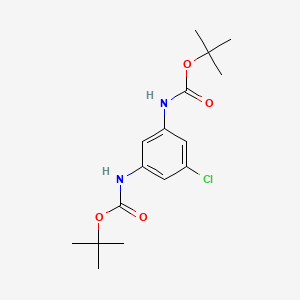
![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)
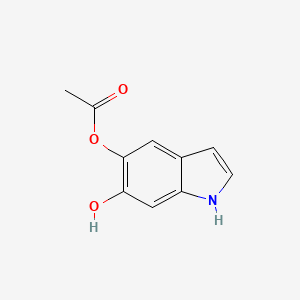
![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)
